molecular formula C7H7B B1526753 2-Bromotoluene-3,4,5,6-D4 CAS No. 56444-57-6

2-Bromotoluene-3,4,5,6-D4

Cat. No. B1526753
CAS RN: 56444-57-6
M. Wt: 175.06 g/mol
InChI Key: QSSXJPIWXQTSIX-QFFDRWTDSA-N
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Description

2-Bromotoluene-3,4,5,6-D4 is a deuterated derivative of 2-bromotoluene, which is a mono-bromo derivative of toluene. Bromotoluenes are aryl bromides based on toluene in which at least one aromatic hydrogen atom is replaced with a bromine atom .


Synthesis Analysis

A laboratory route to p-bromotoluene proceeds from p-toluidine, which is diazotized followed by treatment with copper (I) bromide . Heck reactions of 2-bromo toluene with cycloalkene (cyclododecene) and linear alkenes (dec-1-ene, allylbenzene) catalyzed by tedicyp (cis,cis,cis -1,2,3,4-tetrakis (diphenylphosphinomethyl)cyclopentane)-palladium complex have been studied .


Molecular Structure Analysis

The molecular formula of this compound is C7H3D4Br . This aromatic compound features four deuterium atoms, replacing the hydrogen atoms in positions 2, 3, 5, and 6 of the toluene molecule, resulting in a distinctive isotopic labeling pattern .


Chemical Reactions Analysis

Heck reactions of 2-bromo toluene with cycloalkene (cyclododecene) and linear alkenes (dec-1-ene, allylbenzene) catalyzed by tedicyp (cis,cis,cis -1,2,3,4-tetrakis (diphenylphosphinomethyl)cyclopentane)-palladium complex have been studied .


Physical And Chemical Properties Analysis

The average mass of this compound is 175.059 Da . It is practically insoluble in water but very soluble in ethanol, ether, benzene, carbon tetrachloride, and acetone .

Scientific Research Applications

2-Bromotoluene-3,4,5,6-D4 has been used in a variety of scientific research applications, including the study of enzyme kinetics and the study of the metabolism of halogenated aromatic compounds. It has also been used to study the effects of halogenated aromatic compounds on the environment and to study the biochemistry of halogenated aromatic compounds. Additionally, this compound has been used as an isotopic label in nuclear magnetic resonance (NMR) spectroscopy and as a tracer in biochemical and physiological studies.

Mechanism of Action

2-Bromotoluene-3,4,5,6-D4 is metabolized in the body by the enzyme cytochrome P450 (CYP) to form the metabolites 2-bromotoluene-3,4-diol (BTD) and 2-bromotoluene-3-sulfate (BTDS). CYP is an enzyme that catalyzes the oxidation of xenobiotics, such as this compound. BTD and BTDS are then further metabolized by other enzymes to form the end products 2-bromotoluene-3,4-diol-glucuronide (BTDG) and 2-bromotoluene-3-sulfate-glucuronide (BTDSG).
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that this compound is a potent inhibitor of CYP enzymes and can also inhibit the growth of certain bacteria. In vivo studies have demonstrated that this compound is metabolized in the body, with the metabolites BTD and BTDS being excreted in the urine. Additionally, this compound has been shown to induce apoptosis in certain cell lines and to have a weak mutagenic effect.

Advantages and Limitations for Lab Experiments

2-Bromotoluene-3,4,5,6-D4 has several advantages for use in laboratory experiments. It is a low-cost, low-toxicity compound that can be used as an isotopic label in NMR spectroscopy. Additionally, its low reactivity makes it a useful tool for studying the metabolism of halogenated aromatic compounds. However, this compound also has some limitations. It is not water-soluble, and its low reactivity can lead to incomplete reactions. Additionally, it is not as widely available as other halogenated aromatic compounds, making it difficult to obtain in some cases.

Future Directions

There are several potential future directions for research involving 2-Bromotoluene-3,4,5,6-D4. One potential direction is the further study of its effects on the environment. Additionally, further research could be conducted on its effects on the metabolism of halogenated aromatic compounds and its potential use as an isotopic label in other research applications. Another potential direction is the study of its effects on human health, such as its potential to induce apoptosis or to cause mutations. Additionally, further research could be conducted on its potential to be used as a tracer in biochemical and physiological studies. Finally, research could be conducted on its potential to be used as a substrate for enzymes, such as CYP enzymes.

Safety and Hazards

2-Bromotoluene-3,4,5,6-D4 is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

1-bromo-2,3,4,5-tetradeuterio-6-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Br/c1-6-4-2-3-5-7(6)8/h2-5H,1H3/i2D,3D,4D,5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSSXJPIWXQTSIX-QFFDRWTDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])C)Br)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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